1,2,4-Trifluoro-3-methylbenzene

Organic Synthesis Material Science Quality Control

1,2,4-Trifluoro-3-methylbenzene (CAS 119916-25-5) is a specialized fluorinated aromatic compound with the molecular formula C7H5F3, characterized by a unique substitution pattern of three fluorine atoms and one methyl group on the benzene ring. This precise regiochemistry imparts distinct electronic and steric properties that are crucial for its role as a building block in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors.

Molecular Formula C7H5F3
Molecular Weight 146.11 g/mol
CAS No. 119916-25-5
Cat. No. B045586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Trifluoro-3-methylbenzene
CAS119916-25-5
SynonymsBenzene, 1,2,4-trifluoro-3-methyl- (9CI)
Molecular FormulaC7H5F3
Molecular Weight146.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1F)F)F
InChIInChI=1S/C7H5F3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3
InChIKeyVLXRWIKZIXEYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1,2,4-Trifluoro-3-methylbenzene (CAS 119916-25-5): A Strategic Fluorinated Building Block


1,2,4-Trifluoro-3-methylbenzene (CAS 119916-25-5) is a specialized fluorinated aromatic compound with the molecular formula C7H5F3, characterized by a unique substitution pattern of three fluorine atoms and one methyl group on the benzene ring [1]. This precise regiochemistry imparts distinct electronic and steric properties that are crucial for its role as a building block in advanced organic synthesis, particularly within the pharmaceutical and agrochemical sectors [2]. Unlike its more common isomers, its specific configuration enables selective functionalization in complex reaction sequences, making it a strategic intermediate where precise molecular engineering is required.

The Peril of Isomeric Substitution: Why 1,2,4-Trifluoro-3-methylbenzene Cannot Be Casually Swapped


In the procurement of fluorinated aromatics, isomeric substitution is a critical but often overlooked variable that directly impacts reaction outcomes. While all trifluoromethylbenzene isomers share the same molecular weight (146.11 g/mol), their distinct substitution patterns dictate their lipophilicity, electronic distribution, and steric profile [1]. These factors are non-negotiable in applications like drug discovery, where even a minor change in a molecule's LogP or electronic character can profoundly affect its bioavailability, target binding, or metabolic stability [2]. Substituting 1,2,4-trifluoro-3-methylbenzene with a structurally similar but differently positioned isomer, such as 2,3,4-trifluorotoluene, introduces a different set of physicochemical properties and reactivity, which can derail a synthetic pathway or invalidate structure-activity relationship (SAR) studies. The evidence below quantifies these key differences.

Quantitative Differentiation of 1,2,4-Trifluoro-3-methylbenzene from Closest Analogs


Enhanced Purity Profile: 1,2,4-Trifluoro-3-methylbenzene Offers a Higher Commercial Grade

For procurement, the available purity of a building block is a primary differentiator. Commercial listings show that 1,2,4-Trifluoro-3-methylbenzene is available at a purity of 98% from Thermo Scientific . In contrast, a comparable listing for a key isomer, 2,3,4-trifluorotoluene (CAS 193533-92-5), is available from a similar major vendor at a lower purity of 95% . This 3% difference in purity can be critical for applications requiring high fidelity, such as the final steps of a complex synthesis or the preparation of analytical standards.

Organic Synthesis Material Science Quality Control

Differential Lipophilicity (LogP) Between Trifluoromethylbenzene Isomers

Lipophilicity, measured by the partition coefficient (LogP), is a crucial determinant of a molecule's behavior in biological systems and its solubility profile. The computed LogP for 1,2,4-trifluoro-3-methylbenzene is 2.41230 . This value is distinct from the computed XLogP3-AA value of 2.6 for the isomer 2,3,4-trifluorotoluene [1]. This difference, while numerically small, is significant in medicinal chemistry, where a LogP shift of 0.2 units can influence membrane permeability, plasma protein binding, and overall pharmacokinetic properties of derived drug candidates.

Medicinal Chemistry ADME Computational Chemistry

Predicted Physical Properties Differentiate 1,2,4-Trifluoro-3-methylbenzene from its 3,4,5-Isomer

High-strength, experimentally verified physical property data is limited for this compound. However, consistent computational predictions provide a quantifiable baseline for comparison. For 1,2,4-trifluoro-3-methylbenzene, the predicted density is 1.234±0.06 g/cm³ and the predicted boiling point is 121.1±35.0 °C [1]. In contrast, the predicted values for another isomer, 3,4,5-trifluorotoluene (CAS 284463-96-3), are a density of 1.234±0.06 g/cm³ and a boiling point of 126.3±35.0 °C . While the density predictions overlap, the predicted boiling point shows a differentiation of 5.2 °C.

Process Chemistry Physical Chemistry Analytical Chemistry

Regiochemical Impact on Synthetic Utility: Class-Level Inference for 1,2,4-Trifluoro-3-methylbenzene

The substitution pattern of 1,2,4-trifluoro-3-methylbenzene (1,2,4-trifluoro substitution) is structurally distinct from other isomers like 2,3,4-trifluorotoluene (1,2,3-trifluoro substitution). In a class-level inference, this difference in regiochemistry is known to direct subsequent functionalization. For instance, the presence of a fluorine atom ortho to the methyl group in the target compound creates a unique steric and electronic environment around the C-H bonds, potentially altering the regioselectivity of electrophilic aromatic substitution or cross-coupling reactions compared to an isomer lacking this arrangement [1]. This specific geometry is a pre-requisite for building certain complex molecular architectures.

Synthetic Methodology Cross-Coupling Fluorine Chemistry

High-Value Application Scenarios for 1,2,4-Trifluoro-3-methylbenzene


Synthesis of Fluorinated Drug Candidates with Defined Lipophilicity

In medicinal chemistry, the precise tuning of a molecule's LogP is essential for optimizing its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The specific LogP of 2.41230 for 1,2,4-trifluoro-3-methylbenzene provides a quantifiable baseline for designing analogs. Medicinal chemists should procure this specific isomer to ensure that the introduction of this building block contributes a predictable and verifiable change in lipophilicity, as established by the evidence in Section 3 .

High-Fidelity Synthesis Requiring Superior Purity

For applications where byproducts or impurities can compromise results, such as the preparation of analytical standards or the final step of a complex natural product synthesis, the higher available purity (98%) of 1,2,4-trifluoro-3-methylbenzene makes it the superior procurement choice over its 2,3,4-isomer, which is listed at a lower grade of 95% from comparable vendors . This reduces the need for costly and time-consuming in-house purification steps.

Regioselective Functionalization in Agrochemical Intermediate Synthesis

The unique 1,2,4-trifluoro substitution pattern directs subsequent chemical reactions in a specific manner. In the synthesis of complex agrochemical intermediates, where regioisomeric purity is paramount, using 1,2,4-trifluoro-3-methylbenzene ensures that the installed functional groups are placed at the correct positions on the aromatic ring. Substituting this with an isomer like 2,3,4-trifluorotoluene would lead to a different regioisomer in the subsequent step, potentially rendering the entire synthetic route ineffective [1].

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